5-bromo-N-(2-methoxyethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOMADXUGQUNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366463 | |
| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545427-40-5 | |
| Record name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxamide Formation via Acid Chloride Intermediate
General Procedure
The most widely reported method involves converting 5-bromofuran-2-carboxylic acid to its acid chloride, followed by amidation with 2-methoxyethylamine. Key steps include:
- Chlorination : Reacting 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous toluene at reflux (70–80°C) for 3 hours.
- Amidation : Adding the acid chloride to ice-cold aqueous ammonium hydroxide or 2-methoxyethylamine in dichloromethane (DCM) at 0–5°C.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | SOCl₂ (1.65 eq) | Toluene | 70–80°C | 3 h | 85–90% |
| 2 | NH₄OH (25% aq.) or 2-methoxyethylamine | DCM | 0–5°C → RT | 1–2 h | 70–75% |
Optimization Strategies
Nucleophilic Substitution of Pre-Functionalized Intermediates
Palladium-Catalyzed Carbonylation
Direct Aminocarbonylation
A patent by CN110642788A describes a one-step synthesis using 2-bromomalonaldehyde and 2-methoxyethylamine under CO atmosphere:
- Reaction Setup : 2-Bromomalonaldehyde + 2-methoxyethylamine + Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) in 1,4-dioxane.
- Conditions : 100°C, 50 psi CO, 12 hours.
Performance Metrics
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 74% |
| PdCl₂ | DPPP | 62% |
Microwave-Assisted Synthesis
One-Pot Multi-Component Reactions
Thiourea-Catalyzed Approach
A green chemistry method uses thiourea to catalyze the coupling of furan-2-carbaldehyde, bromine, and 2-methoxyethylamine:
- Reagents : Furan-2-carbaldehyde (1 eq), Br₂ (1 eq), 2-methoxyethylamine (1.2 eq), thiourea (10 mol%).
- Solvent : Ethanol/water (9:1), 60°C, 8 hours.
Environmental Impact Table
| Metric | Conventional | Thiourea-Catalyzed |
|---|---|---|
| Reaction Time | 12 h | 8 h |
| Solvent Score (CHEMSH) | 6 (DCM) | 3 (ethanol/water) |
| E-Factor | 18.2 | 9.7 |
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted furan derivatives.
Oxidation: Furanones.
Reduction: Tetrahydrofuran derivatives.
Coupling: Complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Applications
Research indicates that 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide exhibits promising antibacterial and antifungal activities. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of furan compounds demonstrated that this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution | The bromine atom can be replaced by other nucleophiles like amines or thiols. |
| Oxidation | The furan ring can be oxidized to form furanones. |
| Coupling Reactions | Can participate in Suzuki-Miyaura or Heck reactions to form complex structures. |
Biological Studies
Enzyme Inhibition and Receptor Binding
Due to its structural similarity to biologically active molecules, this compound is utilized in studies focused on enzyme inhibition and receptor binding. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit the activity of certain enzymes linked to cancer progression. This inhibition may provide insights into developing new therapeutic strategies targeting metabolic pathways in cancer cells.
Table 2: Comparison of Related Compounds
| Compound Name | Key Features |
|---|---|
| This compound | Unique bromine substitution; potential for drug development. |
| 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide | Different halogen substitutions; varied reactivity. |
| 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | Structural variations lead to different biological activities. |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methoxyethyl)-2-furamide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
5-Bromo-N-(2-methoxyethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a bromine atom and a methoxyethyl group attached to a furan-2-carboxamide backbone. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable candidate for further research.
Synthesis Methods
This compound can be synthesized through several methods, typically involving the bromination of furan-2-carboxamide followed by the introduction of the methoxyethyl group. The synthesis generally includes:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
- Substitution : Reacting the brominated intermediate with 2-methoxyethyl amine under suitable conditions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 18 | 30 µg/mL |
| P. aeruginosa | 12 | 70 µg/mL |
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within microbial cells. The bromine atom may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of critical biological pathways. Additionally, the furan ring may engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and efficacy.
Case Studies
- Antibacterial Studies : A study conducted by Zhang et al. demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, indicating its potential for development into a new class of antibiotics .
- Cancer Research : Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation .
- Anti-inflammatory Effects : Recent investigations into the anti-inflammatory properties revealed that this compound could inhibit COX-2 enzyme activity, which is crucial in inflammatory responses .
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored for various applications:
- Antibacterial Drug Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
- Cancer Therapeutics : The ability to induce apoptosis suggests potential use in oncology as an anticancer agent.
- Anti-inflammatory Agents : Its action on COX-2 makes it relevant for treating inflammatory diseases.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with 2-methoxyethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF. To minimize side reactions (e.g., hydrolysis of the activated intermediate), maintain strict anhydrous conditions and monitor reaction progress via TLC or LC-MS. Recrystallization from acetonitrile or ethyl acetate/hexane mixtures improves purity . A factorial design approach can optimize reaction parameters (temperature, stoichiometry, solvent) to maximize yield .
Table 1 : Example Reaction Conditions and Yields
| Reagent Ratio (Acid:Amine) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2 | DMF | 25 | 65 |
| 1:1.5 | THF | 40 | 78 |
| 1:1.2 | DCM | 0-25 | 52 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Prioritize the furan ring protons (δ 6.3–7.5 ppm for H-3 and H-4) and the methoxyethyl group (δ 3.2–3.5 ppm for OCH3, δ 3.6–3.8 ppm for CH2 adjacent to oxygen). The carboxamide NH signal (δ 6.8–7.2 ppm) may appear broad due to hydrogen bonding .
- IR Spectroscopy : Confirm amide formation via C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- HRMS : Validate molecular ion [M+H]+ with exact mass matching the molecular formula (C8H11BrN2O3) .
Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to furan carboxamides (e.g., kinase inhibition or GPCR modulation). Use dose-response curves (1–100 µM) to determine IC50/EC50 values. Include positive controls (e.g., known inhibitors/agonists) and validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional cellular assays). Address solubility issues by using DMSO stocks (<1% final concentration) .
Advanced Research Questions
Q. What computational methods can predict the reactivity and regioselectivity of this compound in further functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution at the brominated furan ring. Fukui indices identify nucleophilic/electrophilic sites, while transition state analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular dynamics simulations assess solvent effects on reaction pathways .
Q. How should researchers resolve contradictory data between observed biological activity and computational docking predictions for this compound?
- Methodological Answer :
- Step 1 : Re-validate docking parameters (e.g., protein conformation, solvation models) using co-crystallized ligands as controls.
- Step 2 : Perform binding assays (SPR, ITC) to measure actual affinity and compare with docking scores.
- Step 3 : Investigate off-target effects via proteome-wide profiling (e.g., kinome screens) or metabolomics.
- Case Study : A 2020 study on similar carboxamides found discrepancies due to unaccounted protein flexibility; incorporating ensemble docking resolved mismatches .
Q. What strategies mitigate degradation of this compound under physiological conditions during in vivo studies?
- Methodological Answer :
- Stabilization : Encapsulate in PEGylated liposomes or cyclodextrins to shield hydrolytically sensitive groups (amide, methoxy).
- Prodrug Design : Modify the carboxamide to a tertiary amide or ester pro-moiety, which is cleaved enzymatically in vivo.
- Analytical Monitoring : Use LC-MS/MS with deuterated internal standards to track degradation products in plasma .
Data Contradiction Analysis
Q. How can researchers interpret conflicting NMR and X-ray crystallography data regarding the conformation of the methoxyethyl side chain?
- Methodological Answer :
- NMR in Solution : Rotameric equilibria may average signals, masking specific conformations. Use variable-temperature NMR or NOESY to detect preferred rotamers.
- X-ray in Solid State : Static crystal packing forces stabilize one conformation. Compare with DFT-optimized gas-phase structures to distinguish intrinsic vs. environment-driven conformations .
Synthetic Intermediate Applications
Q. What role does this compound play as a building block in synthesizing complex heterocycles?
- Methodological Answer : The bromine atom facilitates cross-coupling (e.g., Sonogashira, Buchwald-Hartwig) to introduce aryl/alkyne groups. The carboxamide can undergo hydrolysis to carboxylic acid for subsequent esterification or Curtius rearrangement to generate isocyanates. Recent studies used it to prepare kinase inhibitors via Pd-mediated C-H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
